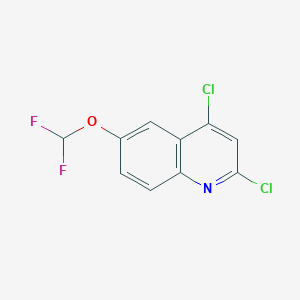

2,4-dichloro-6-(difluoromethoxy)quinoline

Description

Propriétés

IUPAC Name |

2,4-dichloro-6-(difluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2F2NO/c11-7-4-9(12)15-8-2-1-5(3-6(7)8)16-10(13)14/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKHRPURDYYXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Selective Fluorination of Trichloromethoxybenzene to Chlorine Difluoromethoxy Phenyl Intermediate

The initial key step in the synthesis is the selective fluorination of trichloromethoxybenzene to yield a chlorine difluoromethoxy phenyl intermediate. This process uses anhydrous hydrogen fluoride gas as both the fluorinating agent and solvent under pressurized conditions (0.5–5.0 MPa) and elevated temperatures (50–150 °C), typically optimized around 80–90 °C for best yields. The reaction is catalyzed by perfluoroalkyl sulfuryl fluoride catalysts, such as perfluoropropyl sulfuryl fluoride or perfluorobutyl sulfonic acid fluoride, in catalytic amounts (~0.005–0.006 mass ratio relative to substrate). The molar ratio of hydrogen fluoride to trichloromethoxybenzene is maintained between 2:1 and 20:1, with an optimum near 8:1 to 11:1.

| Parameter | Range | Optimum |

|---|---|---|

| Reaction temperature | 50–150 °C | 80–90 °C |

| Reaction pressure | 0.5–5.0 MPa | 2.5–2.8 MPa |

| HF gas to trichloromethoxybenzene molar ratio | 2:1–20:1 | 8:1–11:1 |

| Catalyst (perfluoroalkyl sulfuryl fluoride) mass ratio | 0.001–0.01 | 0.005–0.006 |

This step yields the chlorine difluoromethoxy phenyl intermediate with high selectivity and efficiency, avoiding the use of toxic solvents like carbon tetrachloride used in earlier methods.

Nitration of Chlorine Difluoromethoxy Phenyl to 4-(Chlorine Difluoromethoxy) Nitrobenzene

The next step involves nitration of the fluorinated intermediate to introduce a nitro group at the para position, forming 4-(chlorine difluoromethoxy)nitrobenzene. This is accomplished using a mixed acid nitration system consisting of concentrated sulfuric acid (98% mass concentration) and nitric acid (98% mass concentration). The nitration is performed by:

- Adding the chlorine difluoromethoxy phenyl compound slowly into sulfuric acid.

- Then gradually adding the nitration mixture (nitric acid and sulfuric acid in a 1:3 to 1:4 mass ratio).

- The molar ratio of nitric acid to substrate is maintained between 1:1 and 2:1.

- The reaction temperature is controlled between -10 °C and 30 °C to optimize yield and minimize side reactions.

| Parameter | Range |

|---|---|

| Sulfuric acid to substrate mass ratio | 2:1–3:1 |

| Nitric acid to sulfuric acid mass ratio | 1:3–1:4 |

| Nitric acid to substrate molar ratio | 1:1–2:1 |

| Reaction temperature | -10 °C to 30 °C |

This nitration step is critical for subsequent reduction and ring closure, and careful temperature control is essential to prevent over-nitration or decomposition.

Catalytic Hydrogenation Reduction of 4-(Chlorine Difluoromethoxy) Nitrobenzene to 4-(Chlorine Difluoromethoxy) Aniline

The nitro group is reduced to an amine group by catalytic hydrogenation to form 4-(chlorine difluoromethoxy) aniline, an important intermediate for quinoline synthesis. Conditions include:

- Hydrogenation in a solvent such as methanol, ethanol, isopropanol, ethyl acetate, or no solvent.

- Temperature range: 0–60 °C, preferably 30–45 °C.

- Hydrogen pressure: 0.5–5.0 MPa, preferably 2.0–3.0 MPa.

- Catalyst loading: 1–10% mass ratio relative to substrate, optimally 4–5%.

| Parameter | Range | Optimum |

|---|---|---|

| Temperature | 0–60 °C | 30–45 °C |

| Hydrogen pressure | 0.5–5.0 MPa | 2.0–3.0 MPa |

| Catalyst to substrate mass ratio | 0.01–0.10 | 0.04–0.05 |

The product is isolated by filtration, precipitation, and purification steps such as distillation or recrystallization.

Formation of 2,4-Dichloro-6-(difluoromethoxy)quinoline via Cyclization

While the patent literature primarily focuses on the preparation of the intermediate 4-(chlorine difluoromethoxy) aniline, the final synthesis of this compound involves cyclization to form the quinoline ring system. Commonly used methods for quinoline synthesis that can be adapted include:

Friedländer Synthesis : Condensation of 4-(chlorine difluoromethoxy) aniline with suitable carbonyl compounds (e.g., 2-chloroacetaldehyde derivatives) in the presence of a base such as potassium hydroxide or sodium hydroxide. This reaction proceeds through enamine intermediate formation followed by intramolecular cyclization under reflux conditions.

Knorr Quinoline Synthesis : Condensation of the aniline derivative with β-ketoesters under acidic catalysis (e.g., sulfuric acid) to form quinoline derivatives.

These methods allow for substitution at the 2,4,6-positions on the quinoline ring, enabling the introduction of dichloro and difluoromethoxy groups at the desired positions. Reaction conditions typically involve reflux in ethanol or other suitable solvents, with reaction times ranging from several hours to optimize yield and purity.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents & Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Selective fluorination | Trichloromethoxybenzene, anhydrous HF gas, perfluoroalkyl sulfuryl fluoride catalyst, 80–90 °C, 2.5–2.8 MPa | Chlorine difluoromethoxy phenyl intermediate |

| 2 | Nitration | Mixed acid (H2SO4 and HNO3), -10 to 30 °C | 4-(Chlorine difluoromethoxy) nitrobenzene |

| 3 | Catalytic hydrogenation | H2 gas, catalyst (e.g., Pd/C), 30–45 °C, 2.0–3.0 MPa, solvent (MeOH/EtOH) | 4-(Chlorine difluoromethoxy) aniline |

| 4 | Cyclization (quinoline ring formation) | Condensation with carbonyl compound, base or acid catalyst, reflux conditions | This compound |

Research Findings and Industrial Considerations

The selective fluorination step using anhydrous hydrogen fluoride gas and perfluoroalkyl sulfuryl fluoride catalysts is a significant improvement over older methods that used toxic solvents like carbon tetrachloride or hazardous reagents such as thiophosgene and bromine trifluoride. This method offers higher yield, better selectivity, and safer industrial scalability.

Nitration under controlled temperature and acid ratios ensures high regioselectivity for the para-nitro substitution, critical for downstream reduction and quinoline formation.

Hydrogenation conditions optimized for temperature, pressure, and catalyst loading provide efficient conversion of nitro to amine groups with minimal side reactions.

The final quinoline ring formation can be tailored using classical synthetic routes such as Friedländer or Knorr syntheses, enabling structural diversity and functionalization at various positions on the quinoline core.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-dichloro-6-(difluoromethoxy)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation and reduction can produce quinoline N-oxides or reduced quinoline derivatives .

Applications De Recherche Scientifique

2,4-dichloro-6-(difluoromethoxy)quinoline has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Mécanisme D'action

The mechanism of action of 2,4-dichloro-6-(difluoromethoxy)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA and proteins, affecting cellular processes and potentially leading to anticancer activity.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline (CAS 1701-27-5)

- Key Differences : Replaces 2-Cl and 4-Cl with a single 4-Cl and a 2-CF3 group. The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the dichloro substitution in the target compound.

- Applications : Used in agrochemical and pharmaceutical intermediates due to its stability and lipophilicity .

6-Bromo-4-(difluoromethoxy)quinoline

- Relevance : Highlights the impact of halogen type (Cl vs. Br) on reactivity and binding interactions .

4-Chloro-6-ethoxy-quinoline (CAS 103862-63-1)

- Key Differences: Ethoxy (-OCH2CH3) replaces difluoromethoxy (-OCF2H). The ethoxy group is electron-donating, increasing electron density on the quinoline ring, which contrasts with the electron-withdrawing nature of -OCF2H.

- Synthesis : Prepared via alkoxylation of chlorinated precursors, emphasizing the role of steric and electronic factors in substitution reactions .

Functional Group Variations

2-Chloro-6-fluoro-N-(2-morpholinoethyl)quinoline-4-carboxamide

- Key Differences: Incorporates a carboxamide group at position 4 and a morpholinoethyl side chain. These modifications enhance solubility and enable hydrogen bonding, critical for antimicrobial activity.

- Biological Relevance : Demonstrates how functional group diversification (e.g., amides vs. halogens) tailors bioactivity .

4-Chloro-6,7-dimethoxyquinoline

Halogenation Patterns and Reactivity

3-Bromo-2,4-dichloro-6-(trifluoromethyl)quinoline

- Key Differences : Adds a 3-Br substituent and a 6-CF3 group. The trifluoromethyl group enhances metabolic stability, while bromine’s larger atomic radius may hinder sterically sensitive reactions.

- Synthetic Challenges : Multi-halogenation requires precise control to avoid cross-reactivity .

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline

Data Tables: Structural and Property Comparison

Research Findings and Implications

- Electronic Effects: The 2,4-dichloro substitution in the target compound creates a highly electron-deficient quinoline core, favoring electrophilic aromatic substitution at the 8-position. This contrasts with mono-chloro analogs (e.g., 4-chloro-6-methoxy derivatives), where reactivity is moderated by electron-donating groups .

- Synthetic Flexibility: The presence of multiple halogens allows sequential functionalization, as seen in Suzuki couplings of 4-chloro-3-iodoquinolines to introduce aryl groups .

Activité Biologique

2,4-Dichloro-6-(difluoromethoxy)quinoline is a synthetic compound belonging to the quinoline class, notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes two chlorine atoms at the 2 and 4 positions and a difluoromethoxy group at the 6 position. This unique arrangement contributes to its chemical reactivity and biological properties.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. The compound's mechanism involves inhibition of bacterial cell wall synthesis, which is crucial for its antibacterial effects. In vitro studies indicate that it exhibits activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 1.50 μg/mL |

| VRE | 1.50 μg/mL |

| MRSE | 3.00 μg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antibiotics targeting resistant bacterial strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma). The structure-activity relationship (SAR) analyses reveal that halogen substitutions enhance its antitumor efficacy.

Table 2: Anticancer Activity Against Cancer Cell Lines

| Cell Line | IC50 Value (nM) |

|---|---|

| A549 | 10.5 |

| HT-29 | 15.0 |

| U87MG | 12.0 |

In particular, the compound showed a promising IC50 value of 10.5 nM against A549 cells, indicating potent antiproliferative activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in bacterial cell wall synthesis and potentially affects pathways critical for cancer cell survival.

- DNA Interaction : It may bind to DNA or proteins, disrupting cellular processes essential for growth and replication.

- Targeting Kinases : Some studies suggest that it may act as a multitargeted receptor tyrosine kinase inhibitor, affecting signaling pathways in cancer cells .

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

- Study on Antimicrobial Efficacy : A recent study evaluated its effectiveness against multidrug-resistant strains of bacteria. The results indicated that compounds derived from quinoline derivatives exhibited significant antibacterial activity compared to standard treatments like daptomycin .

- Anticancer Research : Another study focused on the anticancer potential of this compound against various cell lines, revealing that it could significantly reduce cell viability in a dose-dependent manner while maintaining low cytotoxicity towards normal cells .

Q & A

Q. What are the standard synthetic routes for preparing 2,4-dichloro-6-(difluoromethoxy)quinoline?

Methodological Answer: The synthesis typically involves sequential functionalization of the quinoline core.

Chlorination: Introduce chlorine atoms at positions 2 and 4 using POCl₃ under reflux (60–120°C), as demonstrated for similar chlorinated quinolines .

Difluoromethoxy Substitution: React the intermediate with a difluoromethoxylating agent (e.g., ClCF₂O− or BrCF₂O−) in polar aprotic solvents (DMF, THF) under basic conditions (KOtBu or NaH) .

Purification: Use column chromatography (petroleum ether:EtOAc) or recrystallization (chloroform/acetone) to isolate the product .

Key Data:

Q. How is the crystal structure of this compound determined experimentally?

Methodological Answer:

Crystallization: Grow single crystals via slow evaporation of a saturated solution in acetone or methanol .

XRD Analysis: Use SHELX programs (SHELXS for structure solution, SHELXL for refinement) to resolve the structure .

Validation: Check for intramolecular interactions (e.g., C–H⋯O/N) and π–π stacking, which stabilize the crystal lattice .

Key Considerations:

- Planarity of the quinoline ring and substituent orientations are critical for interpreting biological activity .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

Methodological Answer:

Antimicrobial Screening: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .

Cytotoxicity Assays: Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Docking Studies: Model interactions with target enzymes (e.g., topoisomerases) using AutoDock Vina .

Key Data:

- Quinoline derivatives often show IC₅₀ values in the µM range against cancer cells .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Methodological Answer:

Solvent Screening: Compare DMF (high polarity) vs. THF (moderate polarity) for difluoromethoxy substitution .

Catalyst Exploration: Test Lewis acids (e.g., FeCl₃) to accelerate chlorination .

Temperature Gradients: Optimize reflux duration (1–6 hrs) to balance yield and side reactions .

Case Study:

Q. How do electronic effects of substituents influence the reactivity of the quinoline core?

Methodological Answer:

Computational Analysis: Perform DFT calculations (Gaussian 09) to map electron density and Fukui indices, identifying electrophilic/nucleophilic sites .

Kinetic Studies: Monitor substituent-directed regioselectivity in nucleophilic aromatic substitution (e.g., SNAr) .

Hammett Plots: Correlate substituent σ values with reaction rates to quantify electronic effects .

Key Insight:

- Electron-withdrawing groups (e.g., Cl, CF₂O−) activate the quinoline ring for electrophilic attacks .

Q. What strategies mitigate toxicity risks during handling of this compound?

Methodological Answer:

PPE Protocol: Use nitrile gloves, lab coats, and FFP3 respirators to prevent dermal/inhalation exposure .

Ventilation: Conduct reactions in fume hoods with HEPA filters to capture volatile byproducts .

Waste Disposal: Neutralize acidic waste (e.g., POCl₃ residues) with 10% NaHCO₃ before disposal .

Critical Note:

- Toxicity data for similar quinolines suggest acute oral LD₅₀ > 500 mg/kg in rodents, warranting cautious handling .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Analog Synthesis: Modify substituents (e.g., replace Cl with CF₃ or OCH₃) and assess activity shifts .

3D-QSAR Modeling: Use CoMFA/CoMSIA to correlate steric/electronic features with biological endpoints .

Metabolic Stability: Evaluate microsomal half-life (human liver microsomes) to prioritize derivatives .

Example:

- 2-Methylquinoline derivatives exhibited 3-fold higher antimicrobial activity compared to unsubstituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.